(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid
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Overview
Description
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a hydroxypyrrolidine ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of protected amino acids and subsequent deprotection steps. For example, the synthesis may start with a protected pyrrolidine derivative, which undergoes a series of reactions including amide bond formation, hydroxylation, and deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide bond may produce an amine.
Scientific Research Applications
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-(TERT-BUTOXYCARBONYL)AMINOETHANOIC ACID
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H16N2O4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-6(9(14)15)11-8(13)7-3-5(12)4-10-7/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
InChI Key |
LFFIDHDMJOJDAC-VQVTYTSYSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CC(CN1)O |
Origin of Product |
United States |
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